molecular formula C11H16ClN3O3 B3373126 3-chloro-N-{2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}propanamide CAS No. 950124-73-9

3-chloro-N-{2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}propanamide

Cat. No.: B3373126
CAS No.: 950124-73-9
M. Wt: 273.71 g/mol
InChI Key: SOXPZRLWSZGMDT-UHFFFAOYSA-N
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Description

3-Chloro-N-{2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}propanamide (CAS: 950124-73-9) is a spirocyclic hydantoin derivative characterized by a 1,3-diazaspiro[4.5]decane core substituted with a 3-chloropropanamide group at the 3-position. This compound has been cataloged by CymitQuimica, though it is currently listed as discontinued across all available quantities .

Properties

IUPAC Name

3-chloro-N-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O3/c12-7-4-8(16)14-15-9(17)11(13-10(15)18)5-2-1-3-6-11/h1-7H2,(H,13,18)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOXPZRLWSZGMDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(=O)N(C(=O)N2)NC(=O)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-{2,4-dioxo-1,3-diazaspiro[4. Common synthetic routes include:

  • Condensation Reactions: These reactions involve the condensation of appropriate starting materials to form the spirocyclic core.

  • Amide Formation: The propanamide group is introduced through amide coupling reactions using reagents like carbodiimides.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield. Large-scale reactors and continuous flow processes are often employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-N-{2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}propanamide can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions can occur at the chlorine atom using nucleophiles like sodium iodide.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, hydrogen peroxide, and acidic conditions.

  • Reduction: Lithium aluminum hydride, in anhydrous ether.

  • Substitution: Sodium iodide, acetone, and elevated temperatures.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of iodides or other substituted derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C11H16ClN3O3
  • Molecular Weight : 273.72 g/mol
  • IUPAC Name : 3-chloro-N-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)propanamide
  • CAS Number : Not specified

The compound features a spirocyclic structure that contributes to its stability and reactivity. The presence of chlorine and carbonyl groups enhances its biological activity by facilitating interactions with various biomolecules.

Medicinal Chemistry

One of the primary applications of 3-chloro-N-{2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}propanamide is in the field of medicinal chemistry. The compound has been studied for its potential as an inhibitor of specific enzymes involved in disease processes:

  • Enzyme Inhibition : Research indicates that derivatives of this compound may inhibit enzymes such as SOAT-1 (sterol O-acyltransferase 1), which is implicated in cholesterol metabolism and related diseases .

Anticancer Activity

Studies have explored the anticancer properties of similar compounds featuring the diazaspiro structure:

  • Cell Proliferation Inhibition : Compounds with similar structural motifs have shown promise in inhibiting cell proliferation in various cancer cell lines. The spirocyclic framework may provide a unique mechanism of action against tumor cells .

Proteomics Research

The compound is utilized in proteomics research due to its ability to modify proteins selectively:

  • Protein Interaction Studies : As a reagent in proteomics, it can be used to study protein interactions and modifications, which are critical for understanding cellular processes and disease mechanisms .

Case Study 1: Enzyme Inhibition

In a study published in Pharmazie, researchers synthesized several derivatives of this compound and tested their inhibitory effects on SOAT-1. The results indicated that certain modifications enhanced potency significantly compared to parent compounds .

Case Study 2: Anticancer Properties

A study conducted by Pinza et al. demonstrated that derivatives of this compound exhibited selective cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Mechanism of Action

The mechanism by which 3-chloro-N-{2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}propanamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Key Compounds

Compound Name CAS Number Core Structure Substituents/Modifications Availability
3-Chloro-N-{2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}propanamide 950124-73-9 1,3-Diazaspiro[4.5]decane 3-Chloropropanamide Discontinued
N-(2-Chloro-4-methylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide 851099-09-7 1,3-Diazaspiro[4.5]decane 2-Acetamide + 2-chloro-4-methylphenyl Available
2-{6-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetic acid 743441-93-2 1,3-Diazaspiro[4.5]decane Acetic acid + 6-methyl group Unknown
N-[4-(2-(7-Oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)ethyl)phenyl]propanamide HCl 69382-12-3 1-Oxa-3,8-diazaspiro[4.5]decane Propanamide + 7-oxo group + phenyl-ethyl chain Unknown

Structural Insights

  • Core Modifications : The target compound shares the 1,3-diazaspiro[4.5]decane scaffold with analogues like 851099-09-7 and 743441-93-2. However, substitutions at the 3-position (e.g., chloropropanamide vs. acetamide or carboxylic acid) significantly alter polarity and hydrogen-bonding capacity .
  • Spiro Ring Heteroatoms : Compound 69382-12-3 replaces one nitrogen with oxygen (1-oxa-3,8-diazaspiro), likely enhancing metabolic stability due to reduced basicity .

Pharmacological and Physicochemical Properties

Hydrogen-Bonding and Bioavailability

  • The target compound has two hydrogen-bond donors and six acceptors (inferred from analogous structures in ), comparable to 743441-93-2 (2 donors, 6 acceptors).
  • In contrast, 69382-12-3 (molecular mass: 367.87 g/mol) incorporates a hydrochloride salt, increasing aqueous solubility but limiting blood-brain barrier penetration .

Commercial and Research Status

  • The target compound’s discontinued status contrasts with analogues like 851099-09-7, which remain available .
  • Compounds like 69382-12-3 and 743441-93-2 lack explicit pharmacological data in the evidence, highlighting a gap in published studies for this structural class.

Biological Activity

The compound 3-chloro-N-{2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}propanamide , with the CAS number 950124-73-9, is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and its potential applications in medicinal chemistry.

  • Molecular Formula : C₁₁H₁₆ClN₃O₃
  • Molecular Weight : 273.72 g/mol
  • Structure : The compound features a spirocyclic structure that contributes to its unique biological properties.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, Mannich bases derived from similar spirocyclic compounds have shown promising results against various bacterial strains, suggesting that modifications to the diazaspiro framework can enhance antibacterial properties .

The proposed mechanism of action for this class of compounds involves interference with bacterial cell wall synthesis and disruption of metabolic pathways. Studies have demonstrated that such compounds can inhibit key enzymes involved in the biosynthesis of peptidoglycan, a critical component of bacterial cell walls .

Case Studies

  • Inhibition of Type III Secretion System (T3SS) :
    • A study investigated the effects of this compound on the T3SS in C. rodentium. The compound was found to significantly reduce the secretion of virulence factors at concentrations around 50 μM .
  • Antifungal Activity :
    • In vitro assays indicated that this compound exhibits antifungal activity against various fungal pathogens. The presence of chlorine in its structure may enhance its interaction with fungal cell membranes .

Cytotoxicity Studies

While exploring its therapeutic potential, cytotoxicity assays were conducted to assess the safety profile of this compound. Results showed moderate cytotoxic effects at higher concentrations (≥100 μM), necessitating further investigation into dosage optimization for therapeutic applications .

Data Table: Biological Activities Summary

Activity TypeObserved EffectConcentration (μM)Reference
AntimicrobialInhibition of bacterial growth50
AntifungalReduced fungal viability50
T3SS InhibitionDecreased secretion of virulence factors50
CytotoxicityModerate effects observed≥100

Q & A

Basic: What is the synthetic route for 3-chloro-N-{2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}propanamide?

Methodological Answer:
The compound is synthesized via a multi-step reaction involving:

Intermediate formation : Reacting tert-butyl carbamate derivatives with anhydrous potassium carbonate and halogenated reagents (e.g., 1-(2-bromoethoxy)-4-fluorobenzene) under reflux in acetonitrile for 6–8 hours .

Deprotection : Removal of the tert-butyl group using HCl in dioxane, followed by neutralization with sodium carbonate and extraction with dichloromethane .

Final coupling : Reacting the deprotected amine with acid chlorides/sulfonyl chlorides in dichloromethane, using triethylamine as a base, followed by purification via silica column chromatography (eluent: CH₂Cl₂/MeOH 9:1) .

Advanced: How can conflicting NMR data during structural characterization be resolved?

Methodological Answer:
Conflicts in NMR assignments (e.g., overlapping signals in ¹H or ¹³C spectra) can be addressed by:

2D NMR techniques : Use HSQC (heteronuclear single-quantum coherence) or HMBC (heteronuclear multiple-bond correlation) to resolve ambiguities in proton-carbon connectivity .

X-ray crystallography : Confirm the molecular structure via single-crystal diffraction using programs like SHELXL or ORTEP-3 . For example, triclinic crystal systems (space group P1) with refined parameters (e.g., a = 9.1436 Å, β = 106.55°) provide unambiguous stereochemical data .

Basic: What spectroscopic methods validate the compound’s structure?

Methodological Answer:
Key techniques include:

¹H/¹³C NMR : Peaks for spirocyclic protons (δ 1.42–1.78 ppm) and carbonyl groups (δ 170–180 ppm) confirm the diazaspiro[4.5]decane core .

IR spectroscopy : Stretching frequencies for amide C=O (1650–1750 cm⁻¹) and N–H (3350–3450 cm⁻¹) validate functional groups .

Mass spectrometry : Molecular ion peaks (e.g., m/z 439.48 for C₂₄H₂₆FN₃O₄) confirm the molecular formula .

Advanced: How is structure-activity relationship (SAR) analysis performed for biological activity?

Methodological Answer:
SAR studies involve:

Derivatization : Introduce substituents (e.g., fluorophenoxy or trifluoromethyl groups) to the spirohydantoin scaffold and compare bioactivity .

Biological assays : Test derivatives against target systems (e.g., anticonvulsant models or microbial strains) to correlate substituent effects with activity. For example, N-aryl sulfonamide derivatives show enhanced antimicrobial activity due to improved lipophilicity .

Computational modeling : Use docking studies to predict binding interactions with target enzymes (e.g., carbonic anhydrase or viral proteases) .

Basic: How is the crystal structure determined using SHELX software?

Methodological Answer:

Data collection : Obtain high-resolution X-ray diffraction data (MoKα radiation, λ = 0.71073 Å) from single crystals .

Structure solution : Use SHELXD for phase determination via direct methods .

Refinement : Apply SHELXL to optimize atomic coordinates, thermal parameters, and hydrogen bonding networks. Validate with R-factors (e.g., R₁ < 0.05) .

Advanced: How to troubleshoot low yields in the final coupling step?

Methodological Answer:

Optimize reaction conditions : Increase equivalents of triethylamine (1.5–2.0 eq.) or use coupling agents like CDI (1,1'-carbonyldiimidazole) to activate carboxylic acids .

Purification : Replace silica chromatography with preparative HPLC for polar byproducts.

Monitor intermediates : Use TLC or LC-MS to identify unreacted starting materials and adjust stoichiometry .

Advanced: How to design a study evaluating antimicrobial activity?

Methodological Answer:

Strain selection : Include Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans) .

Assay protocol :

  • MIC determination : Use broth microdilution (concentration range: 0.5–128 µg/mL) .
  • Time-kill kinetics : Measure log CFU reduction over 24 hours.

Controls : Compare with standard antibiotics (e.g., ciprofloxacin) and include solvent-only controls .

Advanced: How to analyze reaction mechanisms in spirocyclic hydantoin synthesis?

Methodological Answer:

Isotopic labeling : Use ¹⁵N-labeled intermediates to track nitrogen migration during cyclization .

Kinetic studies : Monitor reaction progress via in-situ IR to identify rate-determining steps (e.g., tert-butyl deprotection).

DFT calculations : Model transition states for key steps (e.g., ring closure) using Gaussian or ORCA software .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-N-{2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}propanamide
Reactant of Route 2
3-chloro-N-{2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}propanamide

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